N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C20H21F4NO3 It is characterized by the presence of a cyclooctyl group, a tetrafluorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrafluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2,3,5,6-tetrafluorophenol.
Attachment of the cyclooctyl group: This can be done through a nucleophilic substitution or addition reaction, depending on the available functional groups on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The compound can be reduced to form a dihydrofuran derivative.
Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furanamide: A closely related compound with a similar structure.
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide: A compound with a thiophene ring instead of a furan ring.
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrroleamide: A compound with a pyrrole ring instead of a furan ring.
Uniqueness
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to the combination of its cyclooctyl group, tetrafluorophenoxy group, and furan ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H21F4NO3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21F4NO3/c21-14-10-15(22)18(24)19(17(14)23)27-11-13-8-9-16(28-13)20(26)25-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7,11H2,(H,25,26) |
InChI Key |
WIDIJHSSJJVSNK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
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